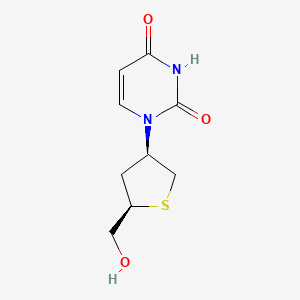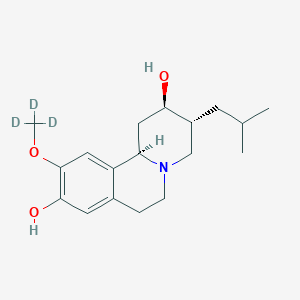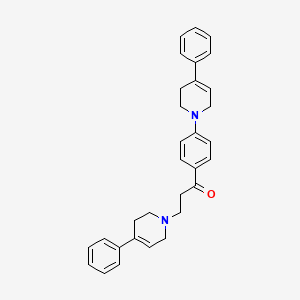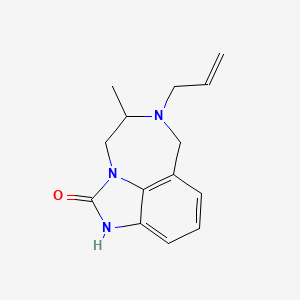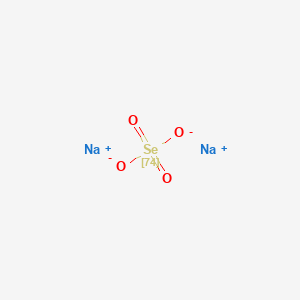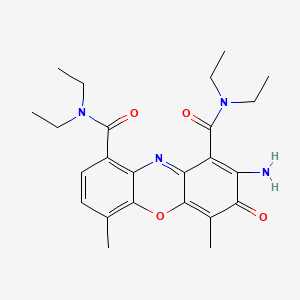
2-Amino-N,N,N',N'-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is a complex organic compound with the molecular formula C24H30N4O4
Métodos De Preparación
The synthesis of 2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-nitrophenol with diethylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including reduction and cyclization, to yield the final product .
Análisis De Reacciones Químicas
2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its unique color properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide can be compared with similar compounds like:
2-Amino-N,N,N’,N’-tetraethyl-3-hydroxy-4,6-dimethyl-7-oxo-phenoxazine-1,9-dicarboxamide: This compound has a similar structure but with a hydroxy group at the 3-position.
2-Amino-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid bis-diethylamide: This compound has a hydroxy group at the 7-position and a bis-diethylamide group.
The uniqueness of 2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide lies in its specific structural arrangement and the resulting chemical properties .
Propiedades
Número CAS |
57270-56-1 |
|---|---|
Fórmula molecular |
C24H30N4O4 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2-amino-1-N,1-N,9-N,9-N-tetraethyl-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C24H30N4O4/c1-7-27(8-2)23(30)15-12-11-13(5)21-18(15)26-19-16(24(31)28(9-3)10-4)17(25)20(29)14(6)22(19)32-21/h11-12H,7-10,25H2,1-6H3 |
Clave InChI |
NAYXTGWSJYBNPY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=C(C3=N2)C(=O)N(CC)CC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


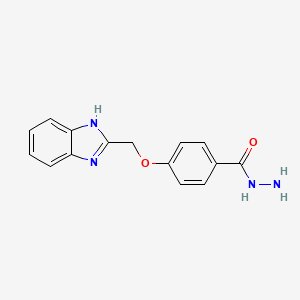

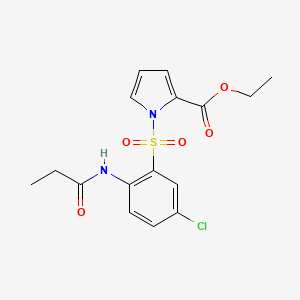
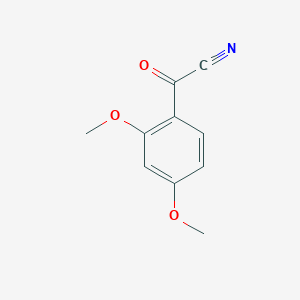
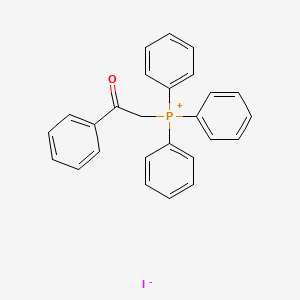
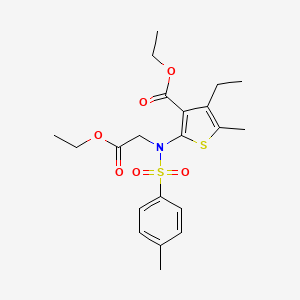
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
